(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-18-8-14-23(19(2)16-18)24(25)15-11-20-9-12-22(13-10-20)26-17-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWSTUGBHCMKO-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of saturated ketones or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Industrial Production Methods
On an industrial scale, continuous flow reactors are utilized to optimize yields and improve purity. Advanced purification techniques such as chromatography and recrystallization are employed to achieve high-quality products.
Therapeutic Applications
Research indicates that (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one has potential therapeutic applications in:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells.
- Anti-inflammatory Agents : Its inhibition of COX and LOX makes it a candidate for developing anti-inflammatory drugs.
Cancer Research
In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. For instance, research showed that the compound effectively reduced cell viability in breast cancer cells through apoptosis induction mediated by caspase activation.
Anti-inflammatory Studies
In animal models of inflammation, the compound exhibited notable anti-inflammatory activity by reducing edema and inflammatory cytokine levels. These findings support its potential use in treating conditions like arthritis.
Mechanism of Action
The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Nonlinear Optical (NLO) Properties
Chalcones with EDGs exhibit enhanced NLO responses due to increased charge transfer:
- Asiri et al.’s Chalcone: (E)-1-(4-Bromophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one shows a first-order hyperpolarizability (β) 8× higher than urea, attributed to the dimethylamino group’s strong electron-donating capacity .
- Singh et al.’s Chalcone 1 : 3-(4-(Benzyloxy)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one demonstrates moderate NLO activity, with polarizability influenced by the benzyloxy group’s steric bulk .
- Target Compound: The 2,4-dimethylphenyl group (weak EDG) may reduce NLO efficiency compared to dimethylamino-substituted analogs but could improve thermal stability.
Table 2: NLO Properties of Selected Chalcones
Photophysical and Structural Characteristics
Table 3: Photophysical and Structural Data
Research Findings and Implications
Substituent-Driven Bioactivity: EDGs like dimethylamino enhance target binding (e.g., ACE2), while benzyloxy may improve pharmacokinetics .
NLO Applications: Benzyloxy-substituted chalcones are less efficient than dimethylamino analogs but offer tunability for material science .
Biological Activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is an organic compound characterized by its unique structure, which includes a benzyloxy group and dimethyl substitutions on the phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and inflammation.
- Molecular Formula : C24H22O2
- Molecular Weight : 342.4 g/mol
- IUPAC Name : (E)-1-(2,4-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
- CAS Number : 1002898-19-2
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-(benzyloxy)benzaldehyde and 2,4-dimethylacetophenone. This process is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions. Industrially, continuous flow reactors are employed to optimize yields and purity through advanced purification techniques like chromatography.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), both of which are critical in inflammatory processes.
- Induction of Apoptosis : The compound can activate caspase pathways, leading to apoptosis in cancer cells.
- Cell Proliferation Modulation : It affects signaling pathways such as PI3K/Akt and MAPK, which are vital for cell growth and survival .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, one derivative showed an IC50 value of 3.60 µM against SiHa cells, indicating high potency .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| 5o | SiHa | 3.60 ± 0.45 | High |
| 5d | PC-3 | 2.97 ± 0.88 | Selective |
| - | HEK-293T | >50 | Low |
Structure-Activity Relationship (SAR)
The presence of the benzyloxy group enhances lipophilicity and potential hydrogen bonding capabilities, which may contribute to the compound's biological efficacy. Comparisons with similar compounds suggest that modifications on the phenyl rings can significantly influence activity profiles .
Study on Antiproliferative Effects
A notable study evaluated a series of chalcone derivatives for their antiproliferative effects on a panel of cancer cell lines. Among these compounds, several exhibited promising activities with IC50 values ranging from 0.33 to 7.10 µM against various cancer types. The most active compounds were identified based on their structural characteristics, emphasizing the importance of specific substituents in enhancing bioactivity .
Clinical Implications
The findings from these studies underscore the potential for developing new therapeutic agents based on chalcone structures like this compound. Further research is warranted to elucidate its full pharmacological profile and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed reaction between 2,4-dimethylacetophenone and 4-benzyloxybenzaldehyde under reflux in ethanol or methanol is a standard approach. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 ketone:aldehyde), temperature (70–80°C), and base selection (e.g., NaOH vs. KOH). Monitoring via TLC or HPLC ensures completion .
- Key Data : Yield improvements (e.g., 65% to 78%) are achieved by slow addition of aldehyde and inert atmosphere use to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry (E-configuration) and bond angles. Crystallographic parameters (e.g., space group P1, triclinic system) are reported in studies . Complementary techniques include:
- NMR : H and C NMR for functional group analysis (e.g., benzyloxy protons at δ 5.08 ppm, olefinic protons at δ 7.2–7.5 ppm).
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1650 cm) and aromatic C–H (~3050 cm) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodology : The compound’s α,β-unsaturated ketone moiety makes it a candidate for Michael addition reactions in drug discovery. It is studied for:
- Enzyme inhibition : Assays against kinases or cytochrome P450 enzymes using fluorescence polarization or calorimetry .
- Anticancer activity : In vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodology : Discrepancies (e.g., varying IC values) often arise from assay conditions. Solutions include:
- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
- SAR studies : Modify substituents (e.g., benzyloxy vs. methoxy groups) to isolate activity contributors .
Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., β-carbon of enone).
- Docking studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to model interactions. A 2023 study reported a binding energy of −8.2 kcal/mol, correlating with experimental IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
